

diglyme-d14 NMR coupling constants $J(H,D)$ $J(C,D)$

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Compound Focus: Diglyme-d14

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NMR Coupling Constants for Diglyme-d14

The following table consolidates the nuclear magnetic resonance (NMR) data for deuterium-proton ($J_{H,D}$) and deuterium-carbon ($J_{C,D}$) coupling constants in **diglyme-d14** [1] [2].

Nucleus	Chemical Shift δ (ppm)	Multiplicity	Coupling Constant J (Hz)
1H	3.49	Broad (br)	$J_{H,D}$: Not specified
1H	3.40	Broad (br)	$J_{H,D}$: Not specified
1H	3.22	Quintet (5)	$J_{H,D}$: 1.5 [2]
^{13}C	70.7	Quintet (5)	$J_{C,D}$: 21 [2]
^{13}C	70.0	Quintet (5)	$J_{C,D}$: 21 [2]
^{13}C	57.7	Quintet (5)	$J_{C,D}$: 21 [2]

Key Notes on Data Interpretation [1]:

- **Multiplicity:** The deuterium nucleus (D) has a spin quantum number of 1. Coupling to a single deuterium atom results in a **triplet** with a 1:1:1 intensity ratio. The "quintet" (5) observed in the spectra arises from coupling to **two equivalent deuterium atoms**.
 - **Broad Peaks:** The "br" designation for some ^1H signals indicates a broad peak without resolvable fine structure, which can be influenced by factors like solute, concentration, and temperature.
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Methodologies for Measuring Coupling Constants

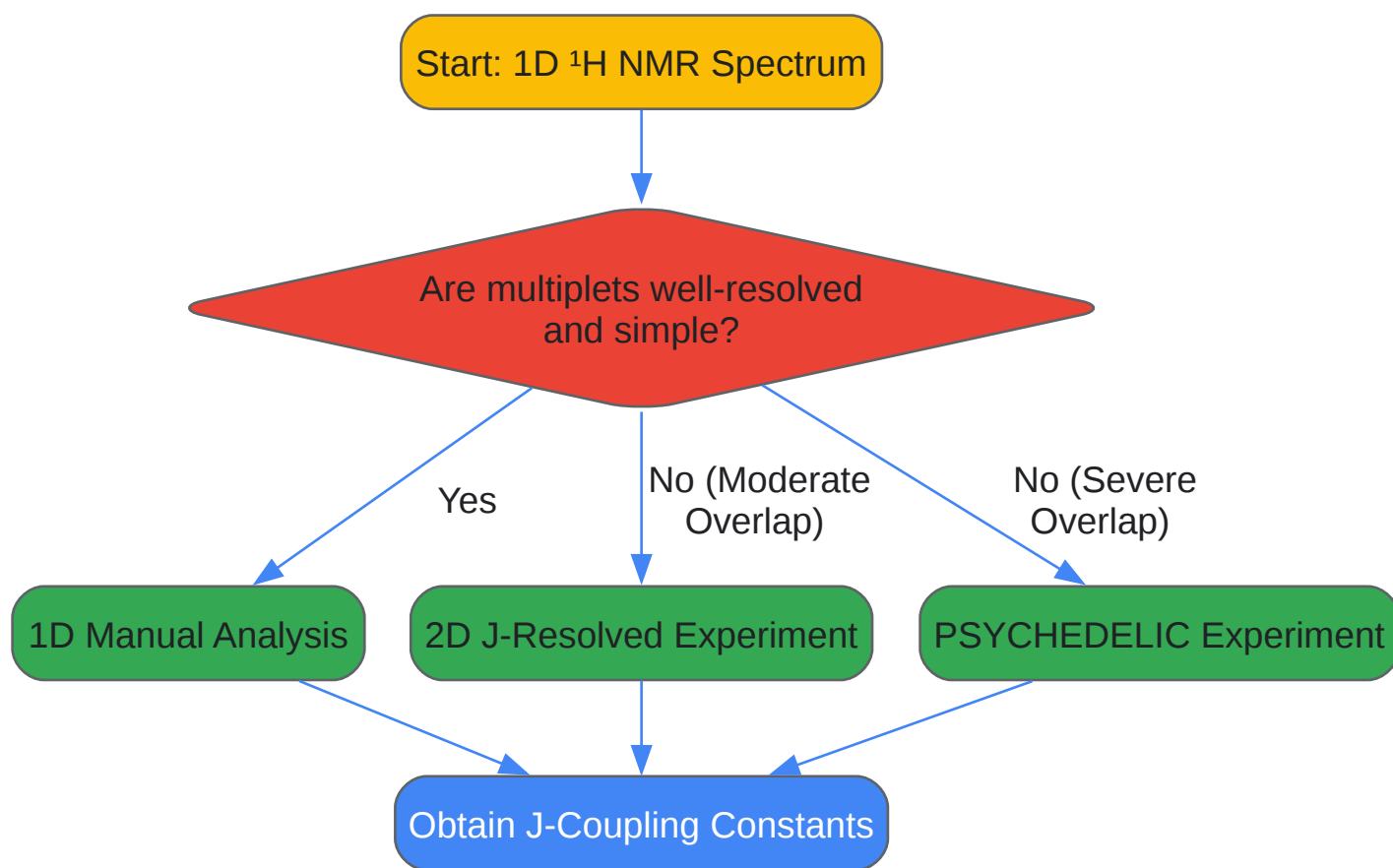
The following section details established experimental approaches for determining coupling constants, progressing from fundamental 1D analysis to advanced 2D techniques.

1D ^1H NMR Analysis

This is the most direct method for measuring J-coupling between non-equivalent protons [3] [4].

- **Principle:** Spin-spin coupling causes the splitting of NMR signals. The coupling constant **J** (in Hz) is the measured frequency difference between sub-peaks and is independent of the spectrometer's magnetic field strength [4].
- **The n+1 Rule:** A signal is split into $n+1$ peaks by n equivalent neighboring protons. Multiplicities include doublet (d, 1:1), triplet (t, 1:2:1), and quartet (q, 1:3:3:1) [3] [4].
- **Complex Splitting:** When a proton is coupled to multiple sets of non-equivalent protons, complex patterns emerge (e.g., doublet of doublets - dd). The coupling partners are identified by finding matching **J values** across multiplets [5] [4].
- **Measurement Protocol** [5]:
 - Obtain a **peak-picked list** from a high-resolution 1D ^1H NMR spectrum.
 - For a simple doublet of doublets (dd), calculate the two coupling constants by finding the frequency difference (in Hz) between the two outer peaks and the two inner peaks.
 - For more complex patterns (e.g., doublet of triplets - dt), identify the repeating spacings to isolate individual coupling constants. The difference between the central lines of each triplet often reveals the larger coupling.

The workflow for 1D analysis and its connection to advanced methods can be summarized as follows:



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Workflow for determining J-coupling constants, from basic 1D analysis to advanced 2D methods.

Advanced 2D Pure Shift Methods

For complex molecules with crowded spectra and severe signal overlap, advanced 2D methods like **PSYCHEDELIC** (Pure Shift Yielded by CHirp Excitation to DELiver Individual Couplings) are required [6].

- **Principle:** This method suppresses all homonuclear couplings in the direct dimension (F2), yielding a "pure shift" spectrum with near-natural linewidths. Only the couplings to a specifically chosen proton appear as simple doublets in the indirect dimension (F1) [6].
- **Key Advantages** [6]:
 - **Simplified Analysis:** Transforms complex multiplets into easy-to-interpret doublets.
 - **High Resolution & Sensitivity:** Approaches the theoretical limit for resolving couplings in crowded spectral regions.

- **Targeted Measurement:** Allows selective measurement of couplings to specific protons of interest.
- **Experimental Setup:** The PSYCHEDELIC pulse sequence utilizes a PSYCHE element for broadband homonuclear decoupling and selective 180° pulses to choose the active coupling. It provides double absorption-mode lineshapes for high-quality data [6].

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